molecular formula C17H23N5OS B15121742 N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B15121742
M. Wt: 345.5 g/mol
InChI Key: GZRMDINFIBJMIV-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting acetylacetone with thiourea under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of β-dicarbonyl compounds with amidines.

    Coupling Reactions: The final compound is formed by coupling the thiazole, piperidine, and pyrimidine rings through appropriate linkers and under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the piperidine ring.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the piperidine ring may yield secondary or tertiary amines.

Scientific Research Applications

N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: The compound may have potential as an active pharmaceutical ingredient (API) in the treatment of various diseases.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.

    Biological Research: The compound can be used in studies to understand its interaction with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring may interact with the active site of enzymes, while the piperidine and pyrimidine rings may enhance binding affinity and specificity. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
  • 2,4-Dimethylthiazole derivatives
  • Piperidine derivatives
  • Pyrimidine derivatives

Uniqueness

This compound is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological and chemical properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H23N5OS

Molecular Weight

345.5 g/mol

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C17H23N5OS/c1-11-8-18-17(19-9-11)21(4)14-6-5-7-22(10-14)16(23)15-12(2)20-13(3)24-15/h8-9,14H,5-7,10H2,1-4H3

InChI Key

GZRMDINFIBJMIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=C(N=C(S3)C)C

Origin of Product

United States

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